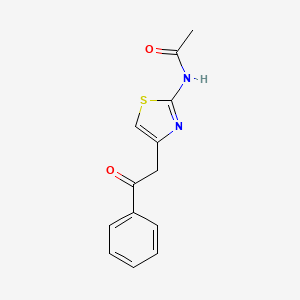

N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Mecanismo De Acción

Target of Action

It has been suggested that similar thiazole derivatives have showndopamine D2 receptor antagonistic activity and serotonin 5-HT2 receptor blockage activity . These receptors play a crucial role in the regulation of mood, reward, and cognition in the human brain.

Mode of Action

Based on the reported activities of similar thiazole derivatives, it can be inferred that the compound might interact with its targets (d2 and 5-ht2 receptors) and block their activity . This blockage can result in changes in neurotransmitter levels and neuronal signaling, potentially leading to the observed biological effects.

Biochemical Pathways

Given its potential interaction with d2 and 5-ht2 receptors, it may influence thedopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and cognition.

Result of Action

Based on the reported activities of similar thiazole derivatives, it can be inferred that the compound might lead to changes in neurotransmitter levels and neuronal signaling due to its potential interaction with d2 and 5-ht2 receptors .

Métodos De Preparación

The synthesis of N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide typically involves the reaction of 4-phenacyl-1,3-thiazole with acetic anhydride under specific conditions. The reaction is carried out in the presence of a base such as pyridine, which acts as a catalyst. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiazolidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties against various diseases. The thiazole moiety is known for enhancing the biological activity of compounds, particularly in terms of antimicrobial and anti-inflammatory effects. Here are some notable applications:

- Anticancer Activity : Similar thiazole derivatives have shown promise in inhibiting tyrosine kinases, which are crucial in cell signaling pathways related to cancer progression. This inhibition can lead to anticancer effects, positioning N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide as a potential lead compound in cancer therapeutics.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways suggests its utility in treating inflammatory diseases. Its structural features allow it to interact with various molecular targets involved in inflammation, providing a basis for further exploration in this area.

Biochemical Research

This compound may serve as a valuable probe in biochemical research. Its ability to inhibit specific enzymes and receptors can be leveraged to study cellular mechanisms and signaling pathways.

Potential Mechanisms of Action

The compound's interactions with enzymes involved in critical cellular processes could provide insights into:

- Cell Growth and Proliferation : By inhibiting key signaling pathways, this compound may help elucidate mechanisms underlying cell growth regulation.

- Enzyme Inhibition Studies : Research on similar compounds indicates that they can effectively bind to enzymes involved in cancer progression, which could be applicable to this compound as well.

Synthesis and Purification

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the thiazole ring.

- Introduction of the acetamide group.

- Purification through recrystallization or chromatography to achieve high purity levels.

These synthetic pathways are crucial for obtaining the compound in sufficient quantities for research applications.

Comparación Con Compuestos Similares

N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide can be compared with other thiazole derivatives such as:

Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.

Tiazofurin: An anticancer agent used in the treatment of certain types of leukemia.

Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and reactivity compared to other thiazole derivatives .

Actividad Biológica

N-(4-(2-oxo-2-phenylethyl)thiazol-2-yl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for enhancing biological activity through various chemical interactions. Its molecular formula is C12H12N2O2S, and it has a molecular weight of approximately 252.3 g/mol. The presence of the thiazole moiety contributes to its reactivity and potential therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression, such as tyrosine kinases, which play crucial roles in cell signaling and proliferation pathways.

- Interaction with DNA/RNA : It has the potential to affect gene expression by interacting with nucleic acids.

- Redox Activity : The compound may influence cellular oxidative stress through redox reactions, contributing to its anticancer properties.

Anticancer Activity

Several studies have evaluated the anticancer properties of thiazole derivatives, including this compound. A notable study reported that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism involved inducing apoptosis through caspase activation and modulation of cell cycle progression.

Table 1: Anticancer Activity Data

| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|---|

| 14c | HepG2 | 7 | 101 | 14 |

| 12c | A549 | 5.51 | 121 | 22.7 |

| 6f | C6 | Not reported | Not reported | Not reported |

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. For instance, compounds similar to this compound demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.

Structure-Activity Relationship (SAR)

Research into the SAR of thiazole-containing compounds suggests that modifications to the thiazole ring and substituents significantly impact biological activity. For example:

- Substituent Positioning : The position of substituents on the thiazole ring can alter the binding affinity to target enzymes.

- Functional Group Variation : Variations in functional groups attached to the thiazole ring can enhance or diminish anticancer and antimicrobial activities.

Case Studies

- Study on Leishmaniasis : A study investigated the efficacy of various thiazole derivatives against Leishmania infantum. Compounds with structural similarities to this compound showed moderate antileishmanial activity with selectivity indices indicating low cytotoxicity compared to standard treatments .

- Anticancer Evaluation : Another research focused on synthesizing novel thiazole derivatives for anticancer evaluation, demonstrating that certain modifications led to enhanced potency against tumor cells while maintaining low toxicity .

Propiedades

IUPAC Name |

N-(4-phenacyl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-9(16)14-13-15-11(8-18-13)7-12(17)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGJJQHRXALWIFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=CS1)CC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.